![molecular formula C15H25N3O3 B12943186 2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide CAS No. 139339-31-4](/img/structure/B12943186.png)
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide typically involves the formation of the imidazole ring followed by the attachment of the hydroxy and oxodecanamide groups. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学的研究の応用
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and catalysts
作用機序
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is unique due to its specific structure, which combines the imidazole ring with hydroxy and oxodecanamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
139339-31-4 |
|---|---|
分子式 |
C15H25N3O3 |
分子量 |
295.38 g/mol |
IUPAC名 |
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-6-13(19)9-14(20)15(21)17-8-7-12-10-16-11-18-12/h10-11,14,20H,2-9H2,1H3,(H,16,18)(H,17,21) |
InChIキー |
MIQRCSPQNDLRAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)CC(C(=O)NCCC1=CN=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


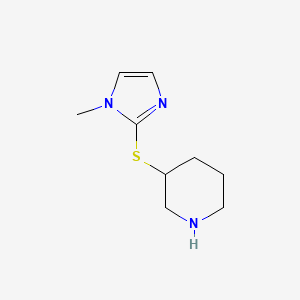


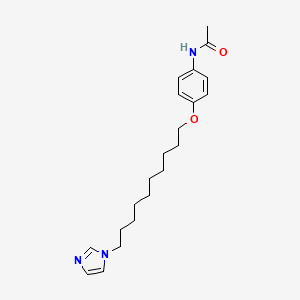
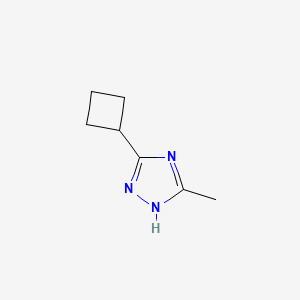
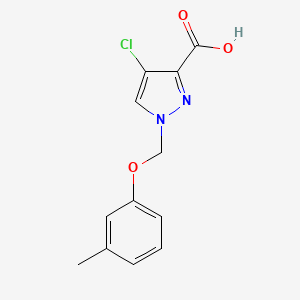
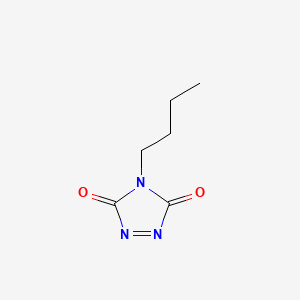
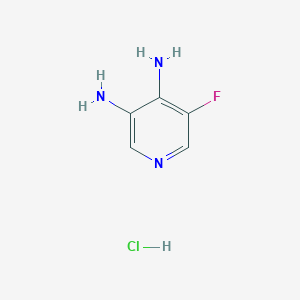


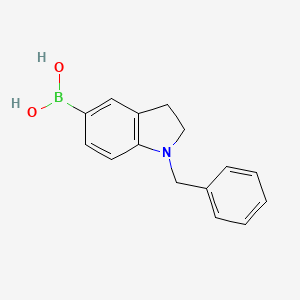
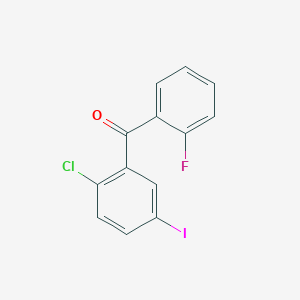
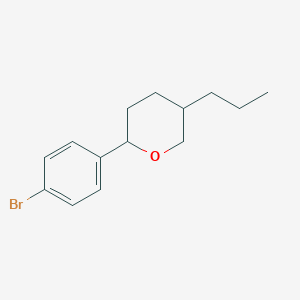
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
